molecular formula C5H4N4 B153557 Tetrazolo[1,5-a]pyridine CAS No. 274-87-3

Tetrazolo[1,5-a]pyridine

Cat. No.: B153557
CAS No.: 274-87-3
M. Wt: 120.11 g/mol
InChI Key: BPDSGGQFORKTMY-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridine is a heterocyclic compound that consists of a fused tetrazole and pyridine ring.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as sodium azide and various halides are used for substitution reactions.

Major Products:

Safety and Hazards

The thermal safety and thermodynamic parameters of Tetrazolo[1,5-a]pyridine were calculated . The findings of these experiments and theoretical calculations can contribute to the determination of safety precautions for possible heat hazard accidents during the handling, transportation, use, and storage of this compound .

Future Directions

The potential of Tetrazolo[1,5-a]pyridine as an electron-accepting unit is being investigated . A series of diarylated this compound derivatives was synthesized to investigate this potential . The research on this compound is ongoing, and it is expected to contribute significantly to the field of synthetic chemistry and pharmaceutical science .

Mechanism of Action

Mode of Action

The mode of action of Tetrazolo[1,5-a]pyridine is primarily through its interaction with these targets. The compound’s structure allows it to bind to various receptors and enzymes, initiating a series of biochemical reactions . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

This compound affects several biochemical pathways. One significant pathway involves the decomposition of the compound, which follows the Avarami-Erofeve (A2) reaction pattern . The main decomposition products were N2, C2H2, and HCN according to experiments and theoretical calculations .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its potential to interact with various targets. For instance, some studies suggest that this compound derivatives can exhibit cytotoxic activity against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, thermal stability is a crucial factor for this compound. Thermogravimetric analyses indicate that this compound possesses good thermal stability .

Properties

IUPAC Name

tetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDSGGQFORKTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181823
Record name Pyridotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-87-3
Record name Pyridotetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrazolo[1,5-a]pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrazolo[1,5-a]pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=838
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tetrazolo[1,5-a]pyridine?

A1: this compound has the molecular formula C5H4N4 and a molecular weight of 119.12 g/mol.

Q2: What spectroscopic techniques are useful for characterizing tetrazolo[1,5-a]pyridines?

A2: Various spectroscopic techniques prove valuable for characterizing these compounds, including:* NMR Spectroscopy (1H, 13C, 15N): Provides structural information, elucidates tautomeric equilibria with 2-azidopyridines, and characterizes alkylation products. [, , , , , , ]* IR Spectroscopy: Useful for identifying characteristic functional groups, analyzing tautomeric forms, and studying matrix-isolated reaction intermediates. [, , , , , , ] * UV Spectroscopy: Used to monitor reactions and identify transient species like diazacycloheptatetraenes formed during photolysis. []* Photoelectron Spectroscopy (PES): Provides information about electronic structure and ionization potentials, and helps study gas-phase reactions and equilibria. [, , , ]* Electron Spin Resonance (ESR) Spectroscopy: Detects and characterizes reactive intermediates like nitrenes and carbenes formed during photolysis and thermolysis. [, , ]

Q3: What is the significance of the azide-tetrazole tautomerism in tetrazolo[1,5-a]pyridines?

A4: Tetrazolo[1,5-a]pyridines exist in equilibrium with their 2-azidopyridine tautomers. This tautomerism significantly influences their reactivity, with different tautomers participating in distinct reaction pathways. Factors like substituents and solvent polarity can shift this equilibrium. [, , , , , , , , ]

Q4: How can tetrazolo[1,5-a]pyridines be used to synthesize 1H-1,3-diazepines?

A5: Photolysis of tetrazolo[1,5-a]pyridines or their 2-azidopyridine tautomers generates reactive 1,3-diazacyclohepta-1,2,4,6-tetraene intermediates. These intermediates can be trapped by alcohols to yield 2-alkoxy-1H-1,3-diazepines. [, , , ]

Q5: Can tetrazolo[1,5-a]pyridines be used to prepare other heterocyclic compounds?

A6: Yes, they serve as versatile precursors for various heterocycles:* Pyrroles: Thermal rearrangement of specific derivatives, particularly 5-chlorotetrazolo[1,5-a]pyridines, leads to the formation of 1H- and 3H-3-cyanopyrroles. [] * Pyrazoles: Similar to pyrrole synthesis, specific this compound derivatives can undergo thermolysis to yield cyanopyrazoles. [] * Furazano[4,5-b]pyridine 1-oxides: Synthesized by thermolysis of appropriate 4-nitrotetrazolo[1,2-a]pyridines, likely through 2-azido-3-nitropyridine intermediates. []* Diazabicyclo[3.2.0]hepten-3-ones: Photolysis of tetrazolo[1,5-a]pyridines or 2-azidopyridines can yield these compounds, often via 2,3-dihydro-1H-1,3-diazepin-2-one intermediates. []

Q6: What are the applications of this compound derivatives in materials science?

A7: Incorporating this compound units into π-conjugated systems offers potential for tuning electronic properties. For example, bithiophene-substituted this compound exhibits promising semiconducting characteristics suitable for organic transistor applications. []

Q7: Are there catalytic applications for tetrazolo[1,5-a]pyridines?

A8: While not catalysts themselves, they serve as valuable building blocks. Notably, the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) effectively utilizes tetrazolo[1,5-a]pyridines to prepare 1-(pyridin-2-yl)-1,2,3-triazole derivatives, often employing copper(I) acetate as a catalyst. [, ]

Q8: How is computational chemistry used to study tetrazolo[1,5-a]pyridines?

A9: Computational methods provide insights into their properties and reactivity:* Energy calculations: Ab initio calculations help determine relative stabilities of different tautomers and reaction intermediates. [, ]* Transition state analysis: Exploring reaction pathways and identifying intermediates, such as those involved in ring-contraction mechanisms of arylnitrenes. []* NMR prediction: DFT calculations, including solvent effects, accurately predict 1H, 13C, and 15N NMR chemical shifts, aiding structural elucidation and understanding alkylation regioselectivity. []

Q9: How do substituents affect the reactivity of tetrazolo[1,5-a]pyridines?

A10: Substituents significantly influence reactivity:* Electron-withdrawing groups: Can stabilize the tetrazole tautomer and influence the regioselectivity of reactions like N-alkylation. [, , ]* Halogen substituents: Their position and nature affect the tetrazole-azide equilibrium. []* Cyano groups: Introduce additional reaction pathways, enabling the formation of ketenimines alongside diazacycloheptatetraenes upon photolysis. []

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